

# Application Note: Determining the Potency of PRN1371 in SNU-16 Gastric Cancer Cells

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Compound of Interest					
Compound Name:	PRN1371				
Cat. No.:	B610203			Get Quote	

### Introduction

**PRN1371** is a potent and highly selective irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[1][2][3] Aberrant FGFR signaling, through mechanisms such as gene amplification, mutations, or fusions, is a known driver in various cancers, promoting tumor cell proliferation and survival.[4][5] The SNU-16 cell line, derived from a human gastric carcinoma, is characterized by the overexpression of FGFR2, making it a relevant model for studying the efficacy of FGFR inhibitors.[6][7] This application note provides the half-maximal inhibitory concentration (IC50) of **PRN1371** in SNU-16 cells and a detailed protocol for its determination.

## **Quantitative Data Summary**

The potency of **PRN1371** in inhibiting the proliferation of the SNU-16 gastric cancer cell line has been determined through in vitro studies. The IC50 value, representing the concentration of the inhibitor required to reduce cell viability by 50%, is summarized below.

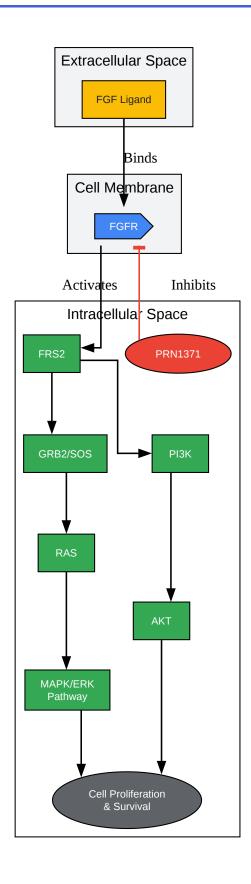
Compound	Cell Line	Target(s)	IC50 (nM)	Reference
PRN1371	SNU-16	FGFR1-4	2.6	[8][9][10]
PRN1371	SNU-16 (FGFR2 autophosphorylat ion)	FGFR2	2.9 ± 1.4	[5]



## **Signaling Pathway**

**PRN1371** exerts its therapeutic effect by inhibiting the FGFR signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation, activating downstream signaling pathways. Key pathways include the RAS-MAPK-ERK and the PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][11] [12] **PRN1371** covalently binds to a conserved cysteine residue in the ATP-binding pocket of FGFRs, thereby blocking these downstream signals and inhibiting tumor growth.[1]





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Caption: FGFR Signaling Pathway and Inhibition by PRN1371.



# Experimental Protocols Cell Culture and Maintenance

The SNU-16 human gastric carcinoma cell line should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

## IC50 Determination via Cell Viability Assay

This protocol outlines the steps to determine the IC50 value of **PRN1371** in SNU-16 cells using a colorimetric cell viability assay, such as the MTT or AlamarBlue assay.[13][14][15]

#### Materials:

- SNU-16 cells
- Complete culture medium (RPMI-1640 + 10% FBS + 1% P/S)
- PRN1371 stock solution (in DMSO)
- 96-well cell culture plates
- MTT or AlamarBlue reagent
- Solubilization solution (e.g., DMSO or SDS-HCI) for MTT assay
- Plate reader

#### Procedure:

- Cell Seeding:
  - Harvest SNU-16 cells using trypsin-EDTA and perform a cell count.
  - $\circ$  Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu L$  of complete culture medium.
  - Incubate the plate for 24 hours to allow for cell adherence.

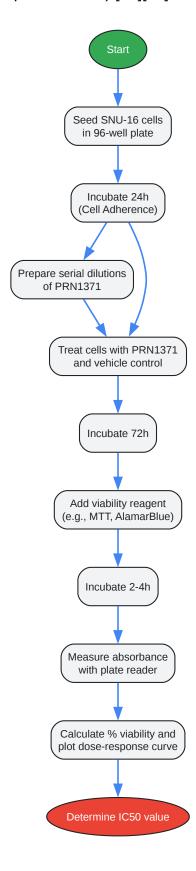


#### · Compound Treatment:

- Prepare a serial dilution of PRN1371 in complete culture medium. The final concentrations should typically range from 0.1 nM to 10 μM to encompass the expected IC50 value.
- Include a vehicle control (DMSO) at the same concentration as the highest PRN1371 concentration.
- Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of PRN1371.
- Incubate the plate for 72 hours.
- Cell Viability Assessment:
  - For MTT Assay:
    - Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
    - Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.[14]
  - For AlamarBlue Assay:
    - Add 10 μL of AlamarBlue reagent to each well and incubate for 2-4 hours, or until a color change is observed.[15]
- Data Acquisition and Analysis:
  - Measure the absorbance at the appropriate wavelength using a plate reader (e.g., 570 nm for MTT, 570 nm and 600 nm for AlamarBlue).[15]
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
  - Plot the percentage of viability against the logarithm of the PRN1371 concentration.



 Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[16][17]





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